molecular formula C19H20N4O3S B2586945 4-ethyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1021108-31-5

4-ethyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2586945
CAS RN: 1021108-31-5
M. Wt: 384.45
InChI Key: OLOCGXOTSWJQML-UHFFFAOYSA-N
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Description

4-ethyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide, also known as EPPTB, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis. EPPTB has been studied extensively for its potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders.

Scientific Research Applications

Antimicrobial Activity

4-ethyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide and related compounds have demonstrated antimicrobial activity. Arylazopyrazole pyrimidone clubbed heterocyclic compounds, which include this chemical structure, have been evaluated for their effectiveness against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).

Structural and Supramolecular Analysis

Studies involving N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide have revealed insights into molecular and supramolecular structures. These studies are important for understanding the conformational and intermolecular interactions of such compounds, which can be crucial for their potential applications in various fields, including drug design and materials science (Jacobs, Chan, & O'Connor, 2013).

Anticancer Activity

Derivatives of benzenesulfonamide, including structures similar to 4-ethyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide, have shown promising results in the field of cancer research. For instance, studies on novel indenopyridine derivatives with benzenesulfonamide moieties have demonstrated significant anticancer activities, highlighting the potential of these compounds in developing new therapeutic agents (Ghorab & Al-Said, 2012).

Polymerization Catalysts

Compounds containing benzenesulfonamide groups have been studied for their role in catalyzing polymerization processes. Research into palladium alkyl complexes with benzenesulfonamide ligands has provided valuable insights into their potential use in the polymerization of ethylene and other olefins, which is important for industrial applications (Vela, Lief, Shen, & Jordan, 2007).

Transfer Hydrogenation Catalysts

In the field of catalysis, benzenesulfonamide derivatives have been explored for their role in transfer hydrogenation processes. Studies have focused on the synthesis of complexes bearing pyridinesulfonamide ligands, assessing their efficiency in catalyzing the transfer hydrogenation of various substrates, an important reaction in organic synthesis and industrial chemistry (Ruff, Kirby, Chan, & O'Connor, 2016).

Hydrocarbon Oxidation Catalysts

Research has also been conducted on the use of sulfonamide compounds as catalysts in the oxidation of hydrocarbons. Such studies are crucial for the development of efficient and environmentally friendly methods for transforming hydrocarbons into more valuable chemicals (Labinger, Herring, Lyon, Luinstra, Bercaw, Horváth, & Eller, 1993).

properties

IUPAC Name

4-ethyl-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-2-15-5-7-17(8-6-15)27(25,26)21-12-13-23-19(24)10-9-18(22-23)16-4-3-11-20-14-16/h3-11,14,21H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOCGXOTSWJQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

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